(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate
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Overview
Description
(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both ammonioacetyl and hydroxyphosphinato groups, making it a subject of interest in synthetic chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds The process often starts with the preparation of the amino acid derivatives, followed by coupling reactions to form the desired peptide chain
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of peptide bond formation, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the synthesis process, including temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphosphinato group can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphosphinato group can yield phosphonate esters, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein interaction. Its structure mimics certain natural peptides, allowing it to bind to specific enzymes and modulate their activity.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes involved in disease pathways, offering a new approach to drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate shares similarities with other peptide-based compounds, such as:
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of both ammonioacetyl and hydroxyphosphinato groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21N3O7P- |
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Molecular Weight |
338.27 g/mol |
IUPAC Name |
(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1S)-1-[hydroxy(oxido)phosphoryl]ethyl]amino]-7-oxoheptanoate |
InChI |
InChI=1S/C11H22N3O7P/c1-7(22(19,20)21)13-9(15)5-3-2-4-8(11(17)18)14-10(16)6-12/h7-8H,2-6,12H2,1H3,(H,13,15)(H,14,16)(H,17,18)(H2,19,20,21)/p-1/t7-,8-/m0/s1 |
InChI Key |
DREJXTKPUGMERN-YUMQZZPRSA-M |
Isomeric SMILES |
C[C@@H](NC(=O)CCCC[C@@H](C(=O)[O-])NC(=O)C[NH3+])P(=O)(O)[O-] |
Canonical SMILES |
CC(NC(=O)CCCCC(C(=O)[O-])NC(=O)C[NH3+])P(=O)(O)[O-] |
Origin of Product |
United States |
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